molecular formula C9H17N3O4S B12816540 4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate

4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate

Cat. No.: B12816540
M. Wt: 263.32 g/mol
InChI Key: LGLOSRYAXYTRMK-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to an aniline ring, which is further substituted with two methyl groups. The sulfate salt form enhances its solubility in water, making it suitable for various applications in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate typically involves the following steps:

    Formation of the Hydrazinylmethyl Intermediate: This step involves the reaction of formaldehyde with hydrazine hydrate to form hydrazinomethane.

    Substitution Reaction: The hydrazinomethane is then reacted with N,N-dimethylaniline under acidic conditions to form 4-(Hydrazinylmethyl)-N,N-dimethylaniline.

    Sulfonation: The final step involves the reaction of 4-(Hydrazinylmethyl)-N,N-dimethylaniline with sulfuric acid to form the sulfate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the aniline ring.

Scientific Research Applications

4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydrazinylmethyl)aniline sulfate
  • N,N-Dimethyl-4-(hydrazinylmethyl)aniline hydrochloride
  • 4-(Hydrazinylmethyl)-N-methylaniline sulfate

Uniqueness

4-(Hydrazinylmethyl)-N,N-dimethylaniline sulfate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and dimethyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C9H17N3O4S

Molecular Weight

263.32 g/mol

IUPAC Name

4-(hydrazinylmethyl)-N,N-dimethylaniline;sulfuric acid

InChI

InChI=1S/C9H15N3.H2O4S/c1-12(2)9-5-3-8(4-6-9)7-11-10;1-5(2,3)4/h3-6,11H,7,10H2,1-2H3;(H2,1,2,3,4)

InChI Key

LGLOSRYAXYTRMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNN.OS(=O)(=O)O

Origin of Product

United States

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